molecular formula C26H19N3O7S B2662343 ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-75-8

ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2662343
CAS No.: 851977-75-8
M. Wt: 517.51
InChI Key: DEEQWENJBQPHGC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a methoxyphenyl group, a chromene moiety, and a thieno[3,4-d]pyridazine ring system

Preparation Methods

The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with similar compounds, such as:

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O7S/c1-3-35-26(33)21-18-13-37-23(20(18)24(31)29(28-21)15-8-10-16(34-2)11-9-15)27-22(30)17-12-14-6-4-5-7-19(14)36-25(17)32/h4-13H,3H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEQWENJBQPHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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